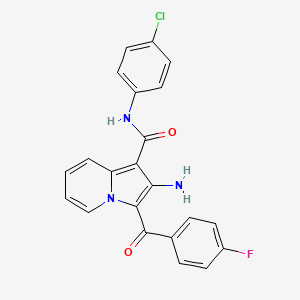
2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H15ClFN3O2 and its molecular weight is 407.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic compound that belongs to the indolizine class of heterocyclic compounds. Its structure features an indolizine core, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential applications in drug development, particularly in the fields of anticancer and antiviral therapies.
- Molecular Formula : C22H15ClFN3O2
- Molecular Weight : 409.89 g/mol
- CAS Number : 898436-88-9
Antiviral Properties
Preliminary studies indicate that this compound exhibits promising antiviral activity. Notably, it has been identified as a potential inhibitor of the coronavirus 3CL-like protease enzyme, demonstrating better binding affinity compared to other compounds in its class. This suggests its potential utility in the treatment of viral infections, particularly those caused by coronaviruses.
Anticancer Activity
The compound also shows significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, the compound exhibited cytotoxic effects against human solid tumor cell lines, including lung (A549) and colon (HCT116) carcinomas. The half-maximal inhibitory concentration (IC50) values indicate its efficacy in suppressing tumor cell proliferation .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. Its structural characteristics allow it to bind effectively to these targets, potentially inhibiting or modulating their activity. Further studies are required to elucidate the precise pathways involved in its anticancer and antiviral actions.
In Vitro Studies
The biological activity of this compound has been evaluated through various in vitro assays:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, revealing IC50 values that suggest strong antiproliferative effects.
- Cell Cycle Analysis : Observations indicated that treatment with this compound leads to G0/G1 phase arrest in sensitive cancer cells, promoting apoptosis and inhibiting DNA/RNA synthesis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Induction of apoptosis |
| HCT116 | 3.2 | G0/G1 phase arrest |
| CCRF-CEM | 4.8 | Inhibition of DNA/RNA synthesis |
Structure-Activity Relationship (SAR)
The unique combination of substituents on the indolizine core is believed to enhance the pharmacological properties of this compound. Variations in substituents have shown to affect binding affinity and biological activity, making it a candidate for further optimization in drug design.
特性
IUPAC Name |
2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-14-6-10-16(11-7-14)26-22(29)18-17-3-1-2-12-27(17)20(19(18)25)21(28)13-4-8-15(24)9-5-13/h1-12H,25H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMRXWBLTYDZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













